molecular formula C14H12N2O2 B14161589 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide CAS No. 35717-70-5

2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide

Cat. No.: B14161589
CAS No.: 35717-70-5
M. Wt: 240.26 g/mol
InChI Key: QKIRYDVOAWCTIC-UHFFFAOYSA-N
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Description

2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various therapeutic agents. This compound features a benzamide core with a unique substitution pattern, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to the active sites of certain proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-Benzimidazol-2yl benzamide

Uniqueness

Compared to similar compounds, 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

35717-70-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O2/c15-14(18)11-6-2-3-7-12(11)16-9-10-5-1-4-8-13(10)17/h1-9,17H,(H2,15,18)

InChI Key

QKIRYDVOAWCTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)N)O

Origin of Product

United States

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